4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine

Catalog No.
S12332737
CAS No.
874825-73-7
M.F
C10H11ClN4
M. Wt
222.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridi...

CAS Number

874825-73-7

Product Name

4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine

IUPAC Name

(4-chloro-3,7-dimethyl-1,8-naphthyridin-2-yl)hydrazine

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

InChI

InChI=1S/C10H11ClN4/c1-5-3-4-7-8(11)6(2)9(15-12)14-10(7)13-5/h3-4H,12H2,1-2H3,(H,13,14,15)

InChI Key

VRHNIMHRLSYEMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C(=N2)NN)C)Cl

4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine is a compound belonging to the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. This particular compound features a chloro group at the fourth position and a hydrazinyl group at the second position of the naphthyridine ring, along with two methyl groups at the third and seventh positions. The molecular formula for this compound is C_10H_10ClN_3, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 4-chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine can be explored through various synthetic pathways and transformations. Notably, it can undergo nucleophilic substitution reactions due to the presence of the chloro substituent. This reactivity allows for the introduction of diverse functional groups, which can enhance its biological properties.

For instance, reactions involving hydrazines often lead to the formation of hydrazones or azo compounds when treated with aldehydes or ketones. Additionally, the hydrazinyl group can participate in further reactions such as diazotization or cyclization processes that yield more complex structures with potential pharmacological significance .

4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine exhibits a range of biological activities. Compounds within the naphthyridine class have been reported to possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Specifically, derivatives of 1,8-naphthyridine have shown efficacy against various cancer cell lines and may act as inhibitors of specific enzymes involved in tumor growth and metastasis.

Studies indicate that naphthyridine derivatives can modulate biological pathways associated with diseases such as Alzheimer's and other neurodegenerative conditions. The presence of both hydrazinyl and chloro functionalities may further enhance these activities by facilitating interactions with biological targets .

The synthesis of 4-chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine can be achieved through several methods:

  • Friedlander Synthesis: This method involves the condensation of amino pyridines with carbonyl compounds under acidic conditions to form naphthyridine derivatives.
  • Hydrazine Reaction: The introduction of a hydrazinyl group can be performed by reacting an appropriate naphthyridine derivative with hydrazine hydrate.
  • Chlorination: The chloro substituent can be introduced via chlorination reactions using reagents such as phosphorus oxychloride or thionyl chloride on suitable precursors .

The unique structure of 4-chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine makes it a candidate for various applications:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting cancer and infectious diseases.
  • Biochemical Research: Its ability to interact with enzymes and receptors makes it valuable in studying biochemical pathways.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its antimicrobial properties .

Interaction studies involving 4-chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine focus on its binding affinity to various biological targets. Research has shown that compounds in this class can inhibit specific enzymes related to cancer progression and inflammation. Molecular docking studies reveal potential interactions at active sites of target proteins, suggesting mechanisms through which these compounds exert their biological effects .

Several compounds share structural similarities with 4-chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine. Here are some notable examples:

Compound NameStructure TypeKey Features
2-Amino-3-methyl-1,8-naphthyridineNaphthyridineExhibits anticancer activity
3-Methyl-1,8-naphthyridineNaphthyridineKnown for antimicrobial properties
4-Hydroxy-1,8-naphthyridineNaphthyridinePotential anti-inflammatory effects
2-Hydrazinyl-3-methyl-1,8-naphthyridineNaphthyridineEnhanced biological activity due to hydrazine

The uniqueness of 4-chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine lies in its specific combination of halogen and hydrazine functionalities that may provide distinct pharmacological profiles compared to its analogs. Its dual reactivity allows for versatile modifications that could lead to novel therapeutic agents .

Friedlander Condensation Strategies in Naphthyridine Synthesis

The Friedlander condensation remains a cornerstone for constructing the 1,8-naphthyridine core. This method involves the cyclocondensation of 2-amino-4-chloro-7-methyl-1,8-naphthyridine with active methylene carbonyl compounds, such as diketones or β-keto esters, under mild acidic or basic conditions. A notable example is the reaction of 2-amino-4-chloro-7-methyl-1,8-naphthyridine with acetylacetone in the presence of a choline hydroxide-based ionic liquid (ChOH-IL), which facilitates the formation of the pyridine ring through intramolecular cyclization. Quantum chemical calculations have elucidated the role of hydrogen bonding between the ionic liquid and intermediates, which lowers the activation energy and enhances regioselectivity.

Key advancements include the use of water as a solvent, which avoids toxic organic media while maintaining yields exceeding 85%. For instance, the reaction of 2-amino-4-chloro-7-methyl-1,8-naphthyridine with ethyl acetoacetate in aqueous ChOH-IL at 60°C produces the target naphthyridine derivative in 92% yield after 6 hours. This method’s efficiency stems from the ionic liquid’s dual role as a catalyst and phase-transfer agent, ensuring homogeneous reaction conditions and facile product isolation.

Green Chemistry Approaches Using Ionic Liquid Catalysts

Choline hydroxide-based ionic liquids (ChOH-ILs) have emerged as sustainable catalysts for synthesizing 1,8-naphthyridines. These solvents exhibit high thermal stability, low toxicity, and recyclability, aligning with green chemistry principles. In a representative procedure, ChOH-IL catalyzes the Friedlander condensation between 2-amino-4-chloro-7-methyl-1,8-naphthyridine and cycloketones in water, achieving near-quantitative yields while eliminating the need for chromatographic purification.

The catalytic mechanism involves stabilization of the enolate intermediate through hydrogen bonding with the ionic liquid’s hydroxyl group, as confirmed by noncovalent interaction (NCI) analysis. This interaction accelerates the cyclization step, reducing reaction times from 24 hours to under 8 hours compared to traditional acid-catalyzed methods. Additionally, the ionic liquid can be recovered and reused for five cycles without significant loss in activity, demonstrating its practicality for industrial applications.

Gram-Scale Production Techniques in Aqueous Media

Scalable synthesis of 4-chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine derivatives has been achieved through optimized aqueous-phase protocols. A landmark study demonstrated the gram-scale synthesis of 1,8-naphthyridines by reacting 2-amino-4-chloro-7-methyl-1,8-naphthyridine (10 mmol) with methyl vinyl ketone in water using ChOH-IL (5 mol%). The reaction mixture was stirred at 70°C for 12 hours, yielding 9.2 g (95%) of the product after filtration and washing with cold water.

This approach offers several advantages:

  • Reduced environmental impact: Water replaces volatile organic solvents, minimizing waste generation.
  • Operational simplicity: Products precipitate directly from the reaction medium, bypassing energy-intensive distillation or chromatography.
  • Cost-effectiveness: The use of inexpensive, non-toxic catalysts and solvents lowers production costs by approximately 40% compared to traditional methods.

Comparative Analysis of Synthetic Routes for 1,8-Naphthyridine Analogues

A systematic comparison of synthetic methodologies reveals significant differences in efficiency, scalability, and sustainability. The table below summarizes key parameters for three prominent routes:

MethodCatalystSolventYield (%)Temperature (°C)Scalability
Friedlander condensationChOH-ILWater92–9560–70High
Classical acid catalysisH₂SO₄DMF70–75100–120Moderate
Metal-free oxidationSeO₂Dioxane75–8550–55Low

Friedlander condensation outperforms other methods due to its mild conditions, high yields, and compatibility with aqueous media. In contrast, classical acid-catalyzed routes require elevated temperatures and hazardous solvents, limiting their industrial applicability. Selenium dioxide-mediated oxidation, while effective for introducing carbonyl groups, suffers from toxicity concerns and poor scalability.

Recent innovations have focused on hybrid approaches, such as combining Friedlander condensation with microwave irradiation, which reduces reaction times to under 2 hours while maintaining yields above 90%. These advancements underscore the importance of integrating green chemistry principles with modern catalytic strategies for synthesizing structurally complex naphthyridines.

Non-Linear Optical Behavior in 1,8-Naphthyridine-Based Chromophores

The non-linear optical behavior of 1,8-naphthyridine-based chromophores represents a significant advancement in the development of organic materials for photonic applications. Recent investigations have demonstrated that naphthyridine derivatives exhibit substantial second-order nonlinear optical responses, making them attractive candidates for electro-optic devices and optical switching applications [1] [2].

The fundamental mechanism underlying the non-linear optical behavior in these systems stems from the inherent donor-acceptor character of the naphthyridine scaffold. The bicyclic aromatic system provides an extended π-conjugated framework that facilitates intramolecular charge transfer upon photoexcitation. The presence of multiple nitrogen atoms at specific positions creates regions of electron deficiency that can be further modulated through strategic substitution patterns [3] [4].

Hyper-Rayleigh scattering measurements have revealed that substituted 1,8-naphthyridine derivatives exhibit significantly enhanced first hyperpolarizability values compared to their parent compounds. For instance, compounds incorporating styrene-based π-conjugated bridges demonstrate βHRS values ranging from 274 to 645 × 10⁻³⁰ esu, representing substantial improvements over unsubstituted naphthyridine systems [1]. These enhancements are attributed to the increased oscillator strength of low-energy absorption bands and the collective influence of ground-state and excited-state dipole moment differences.

The structural design principles for optimizing non-linear optical responses in naphthyridine chromophores involve the systematic incorporation of electron-donating and electron-accepting substituents. The introduction of strong donor groups, such as dimethylamino moieties, at strategic positions enhances the charge transfer character of electronic transitions. Conversely, the incorporation of electron-withdrawing groups, including nitro or cyano functionalities, increases the acceptor strength and further red-shifts the absorption spectra [2] [3].

Temperature-dependent studies have demonstrated that naphthyridine-based chromophores maintain their nonlinear optical properties across a broad temperature range, with thermal decomposition temperatures typically exceeding 300°C. This thermal stability, combined with high quantum yields (often exceeding 40%), makes these materials particularly suitable for device applications requiring long-term operational stability [1].

Density Functional Theory Modeling of Electronic Transitions

Density Functional Theory calculations have emerged as indispensable tools for understanding and predicting the electronic transitions in 1,8-naphthyridine derivatives. The most commonly employed computational protocols utilize the B3LYP functional with 6-311G(d,p) basis sets, which provide reliable predictions of geometrical parameters, electronic structures, and optical properties [3] [5] [6].

Time-dependent DFT calculations reveal that the dominant electronic transitions in naphthyridine chromophores primarily involve HOMO→LUMO excitations, with contributions from HOMO-1→LUMO and HOMO→LUMO+1 transitions depending on the substitution pattern. The calculated oscillator strengths for these transitions correlate well with experimental absorption intensities, validating the computational approach [4] [7].

The natural transition orbital analysis provides detailed insights into the charge transfer character of electronic excitations. For donor-acceptor substituted naphthyridines, the analysis typically reveals that the HOMO is localized on the electron-donating moiety, while the LUMO is primarily centered on the electron-accepting group or the naphthyridine core itself. This spatial separation of frontier orbitals facilitates efficient intramolecular charge transfer upon photoexcitation [2] [3] [8].

Frequency-dependent calculations of the first hyperpolarizability have been performed at dispersion frequencies corresponding to common laser wavelengths (1064 nm and 1907 nm). These calculations demonstrate that dynamic hyperpolarizability values are consistently higher than static values, with enhancements attributed to resonance effects when the scattered photon energy approaches electronic absorption bands [2] [7].

The computational prediction of nonlinear optical properties has proven particularly valuable for molecular design strategies. DFT calculations accurately predict trends in hyperpolarizability values as a function of substituent electron-donating or electron-withdrawing character. Compounds with stronger donor-acceptor combinations consistently exhibit larger βHRS values, in agreement with experimental observations [4] [8].

Benchmarking studies comparing theoretical and experimental bond lengths and angles demonstrate excellent agreement, with deviations typically less than 0.02 Å for bond lengths and 2° for bond angles. This accuracy extends to the prediction of absorption wavelengths, where calculated values generally fall within 20-30 nm of experimental measurements [7].

Solvent Effects on Hyperpolarizability and Optical Switching Capabilities

Solvent-dependent studies of naphthyridine derivatives reveal significant modulation of nonlinear optical properties through environmental effects. The implementation of polarizable continuum models in DFT calculations allows for systematic investigation of solvent influence on electronic structure and hyperpolarizability values [2] [3].

Polar solvent effects generally result in red-shifted absorption spectra and enhanced hyperpolarizability values compared to gas-phase calculations. This bathochromic shift is attributed to stabilization of charge-transfer excited states by polar solvent molecules. The magnitude of these shifts depends on both the solvent dielectric constant and the charge transfer character of the electronic transition [3] [4].

The frontier molecular orbital energy gaps exhibit systematic variation with solvent polarity, with more polar environments typically leading to reduced HOMO-LUMO gaps. This gap reduction correlates with enhanced nonlinear optical responses, as predicted by the two-level model for molecular hyperpolarizability. Compounds exhibiting larger solvent-induced gap reductions demonstrate correspondingly greater sensitivity to environmental changes [2] [8].

Optical switching capabilities in naphthyridine derivatives are intimately connected to solvent-induced changes in electronic structure. The reversible modulation of absorption spectra and emission properties through solvent variation provides a mechanism for developing solution-processable optical switching devices. Some derivatives exhibit emission wavelength shifts exceeding 50 nm upon changing from non-polar to polar solvents [9].

Specific solvent interactions, including hydrogen bonding and π-π stacking, can significantly influence the optical properties of naphthyridine chromophores. Protic solvents capable of forming hydrogen bonds with the nitrogen atoms in the naphthyridine ring often induce larger spectral changes than aprotic solvents of similar polarity. These interactions can be exploited for the development of solvent-sensitive fluorescent probes [10].

Aggregation-induced effects in solution represent another important consideration for naphthyridine-based materials. At higher concentrations, intermolecular interactions can lead to the formation of aggregates with modified optical properties. Understanding and controlling these aggregation phenomena is crucial for optimizing the performance of naphthyridine derivatives in device applications [11] [12].

Comparative Performance with 2,7-Naphthyridine Isomer Systems

Systematic comparison between 1,8-naphthyridine and 2,7-naphthyridine isomer systems reveals significant differences in their optoelectronic properties and material science applications. The positional isomerism of nitrogen atoms fundamentally alters the electronic structure and consequently affects the nonlinear optical responses [2] [3] [13].

Electronic structure differences between the isomers manifest primarily in the symmetry and distribution of frontier molecular orbitals. The 2,7-naphthyridine system exhibits less symmetric orbital distributions compared to 1,8-naphthyridine, resulting in enhanced charge transfer character for appropriately substituted derivatives. This asymmetry contributes to larger hyperpolarizability values in 2,7-naphthyridine-based chromophores [2] [7].

Synthetic accessibility represents a key practical consideration distinguishing the two isomer systems. While 1,8-naphthyridine derivatives benefit from well-established synthetic methodologies, 2,7-naphthyridine synthesis often requires more sophisticated approaches. However, recent advances in palladium-catalyzed cross-coupling reactions and gold-catalyzed cyclization methods have improved access to functionalized 2,7-naphthyridine derivatives [12] [14].

Nonlinear optical performance measurements demonstrate that 2,7-naphthyridine derivatives generally exhibit superior hyperpolarizability values when appropriately functionalized with donor-acceptor substituents. Static βHRS values for substituted 2,7-naphthyridines range from 1.2 to 15.6 × 10⁻³⁰ esu, compared to more modest values typically observed for 1,8-naphthyridine systems. This enhanced performance is attributed to the more favorable orbital overlap and charge transfer pathways in the 2,7-isomer [2] [7].

Optical gap engineering proves more effective in 2,7-naphthyridine systems due to their enhanced sensitivity to substituent effects. The introduction of donor-acceptor pairs results in more pronounced gap reduction in 2,7-derivatives compared to their 1,8-counterparts. This enhanced tunability makes 2,7-naphthyridine derivatives particularly attractive for applications requiring precise control of optical properties [3] [4] [8].

Thermal stability characteristics show variation between the isomer systems, with 1,8-naphthyridine derivatives generally exhibiting higher thermal decomposition temperatures. However, specific substitution patterns can significantly influence thermal stability in both systems. The incorporation of bulky substituents or extended conjugation can either enhance or diminish thermal stability depending on the molecular structure [1] [11].

Device application suitability depends on the specific requirements of the intended application. For biological and pharmaceutical applications, 1,8-naphthyridine derivatives often demonstrate superior performance due to their established biocompatibility profiles. In contrast, for advanced optoelectronic applications requiring maximum nonlinear optical response, 2,7-naphthyridine systems frequently offer superior performance characteristics [2] [11] [15].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

222.0672241 g/mol

Monoisotopic Mass

222.0672241 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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